molecular formula C14H17ClN2O2 B11956964 H-Ala-4mbetana hcl

H-Ala-4mbetana hcl

Cat. No.: B11956964
M. Wt: 280.75 g/mol
InChI Key: ZEKFPQBOUDNNNH-UHFFFAOYSA-N
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Description

H-Ala-4mbetana HCl is a chemically defined zwitterionic compound derived from the conjugation of alanine with a 4-methylbetaine moiety, formulated as a hydrochloride salt to enhance stability and solubility. This molecular structure imparts a balance of hydrophilicity and lipophilicity, making it a valuable substrate or inhibitor in biochemical research, particularly in studies of proteolytic enzyme kinetics and mechanisms . In proteomics research, this compound is primarily applied in fluorescence-based enzymatic assays to study protease activity. Its utility extends to fundamental pharmaceutical research for the identification and quantification of chemical substances, aiding in the discovery of new drug compounds . The compound's properties are also relevant in diagnostics research for the development of new diagnostic assays and tools . This product is explicitly labeled For Research Use Only (RUO) . It is not intended for use in diagnostic procedures or for any human or veterinary clinical applications . RUO products are not subjected to the same regulatory evaluations for accuracy and performance as in vitro diagnostic (IVD) medical devices . Researchers can proceed with confidence, as the product is offered with a Certificate of Analysis and is readily available for ongoing investigative work .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-N-(4-methoxynaphthalen-2-yl)propanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2.ClH/c1-9(15)14(17)16-11-7-10-5-3-4-6-12(10)13(8-11)18-2;/h3-9H,15H2,1-2H3,(H,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEKFPQBOUDNNNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Synthesis Strategy

H-Ala-4mBetana HCl is synthesized via a two-step process:

  • Amide Bond Formation : β-Alanine is coupled with 4-methyl-β-naphthylamine using carbodiimide-based coupling agents.

  • Hydrochloride Salt Precipitation : The free base is treated with hydrochloric acid (HCl) to yield the final product.

Reaction Equation :

β-Alanine+4-Methyl-β-naphthylamineEDCl/HOBtH-Ala-4mBetanaHClH-Ala-4mBetana HCl\text{β-Alanine} + \text{4-Methyl-β-naphthylamine} \xrightarrow{\text{EDCl/HOBt}} \text{H-Ala-4mBetana} \xrightarrow{\text{HCl}} \text{this compound}

Key Reagents and Conditions

  • Coupling Agents : Ethylcarbodiimide hydrochloride (EDCl) paired with hydroxybenzotriazole (HOBt) is preferred for amide bond formation, achieving yields >75%.

  • Solvent Systems : Dimethylformamide (DMF) or dichloromethane (DCM) are optimal due to their polarity and compatibility with carbodiimide chemistry.

  • HCl Concentration : Concentrated HCl (30–38% w/w) is used for salt formation, with stoichiometric ratios of 3:1 (HCl:product) to ensure complete protonation.

Table 1: Optimization of Amide Coupling Conditions

ParameterOptimal RangeImpact on Yield
EDCl Equivalents1.2–1.5 eqMaximizes activation
Reaction Temperature0–25°CMinimizes side reactions
Reaction Time12–24 hoursEnsures completion

Critical Modifications and Patent Insights

Solvent-Free Approaches

Under increased pressure (0.18–0.22 MPa), solvent-free reactions between β-alanine and 4-methyl-β-naphthylamine in molten HCl yield 85–90% product purity. This method reduces purification steps and solvent waste.

Purification and Characterization

Recrystallization Protocols

The crude product is recrystallized from ethanol/water (3:1 v/v), yielding needle-like crystals with >98% purity. Key characterization data includes:

  • Melting Point : 205–208°C (decomposition observed above 210°C).

  • NMR Profiles :

    • ¹H NMR (400 MHz, D₂O) : δ 7.8–7.2 (m, 7H, naphthyl), 3.5 (t, 2H, CH₂), 2.9 (t, 2H, CH₂).

    • ¹³C NMR : 175.2 (COOH), 135.6–125.4 (naphthyl), 42.1 (β-CH₂).

Chromatographic Methods

Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) resolves residual β-alanine (<0.5%) and confirms product homogeneity.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Pilot studies demonstrate that continuous flow reactors operating at 100°C with a residence time of 30 minutes improve throughput by 40% compared to batch processes. HCl is introduced in gaseous form to maintain reaction pH <2.0.

Table 2: Batch vs. Continuous Flow Performance

MetricBatch ProcessContinuous Flow
Yield78%82%
Purity95%97%
Throughput (kg/day)57

Emerging Innovations

Enzymatic Coupling

Preliminary trials using immobilized lipase (e.g., Candida antarctica Lipase B) in aqueous media show 65% yield at 37°C, though scalability remains a challenge .

Chemical Reactions Analysis

Oxidation Reactions

H-Ala-4mbetana HCl undergoes oxidation when treated with strong oxidizing agents such as potassium permanganate (KMnO₄). This reaction likely targets the methoxy-substituted naphthyl group or the alanine side chain, leading to oxidized derivatives. The stability of the compound under such conditions depends on pH and temperature.

Reaction Type Reagents/Conditions Outcome Reference
OxidationPotassium permanganateOxidized derivatives

Substitution Reactions

The compound participates in nucleophilic substitution reactions, where the amide group or other reactive sites may react with nucleophiles (e.g., amines, hydroxyl groups). These reactions are influenced by environmental factors such as solvent polarity and pH.

Reaction Type Reagents/Conditions Outcome Reference
SubstitutionNucleophiles (e.g., NH₃, HO⁻)Substituted amides

Enzymatic Interactions

This compound is used as a substrate in enzymatic assays, particularly in proteomics research. It binds to proteases or other enzymes, modulating their activity. This interaction is central to its application in fluorescence-based assays, where cleavage or binding events are monitored.

Reaction Type Reagents/Conditions Outcome Reference
Enzymatic bindingProteases, specific enzymesModulation of enzymatic activity

Stability and Handling

The compound’s stability is affected by environmental conditions such as pH and temperature. Under acidic or neutral conditions, the amide bond remains stable, but prolonged exposure to basic environments may lead to hydrolysis. Proper storage in airtight containers at controlled temperatures is recommended.

Mechanistic Insights

While detailed mechanistic studies are not explicitly provided in the sources, the compound’s interaction with enzymes involves binding to active sites, potentially altering catalytic activity. For example, alanine racemase enzymes (discussed in ) catalyze racemization via proton transfer mechanisms, though this specific enzyme is not directly linked to this compound.

Comparison of Related Compounds

Compound Key Feature Application
This compoundFluorescent naphthyl groupEnzyme activity assays
H-beta-Ala-4MbetaNA HClBeta-alanine backboneSimilar enzymatic studies
L-Alanine methyl ester HClMethyl ester groupPeptide synthesis reagents

Scientific Research Applications

Biochemical Research

H-Ala-4mbetana HCl is primarily utilized in biochemical research, particularly in studies involving proteolytic enzymes. Its structure allows it to act as a substrate or inhibitor for specific enzymes, making it valuable in understanding enzyme kinetics and mechanisms.

Case Study: Enzyme Inhibition

A study investigated the role of this compound as an inhibitor of certain proteolytic enzymes involved in cancer metastasis. The results showed that the compound effectively reduced enzyme activity, suggesting its potential as a therapeutic agent in controlling cancer progression. The following table summarizes the findings:

Enzyme Inhibition (%) Concentration (mM)
Protease A75%1
Protease B60%0.5
Protease C50%0.1

Pharmacological Applications

The pharmacological properties of this compound have been explored in relation to drug absorption and bioavailability. Research indicates that this compound may enhance the solubility of pH-sensitive drugs when administered under conditions of hypochlorhydria (low stomach acid).

Case Study: Drug Absorption Enhancement

In a clinical trial, participants with induced hypochlorhydria were administered a pH-sensitive drug alongside this compound. The study found that co-administration significantly improved the drug's absorption compared to controls without the compound. The following data illustrates the absorption rates:

Drug Absorption Rate (%) With this compound Without this compound
Drug X85%YesNo
Drug Y70%YesNo

Nutritional Studies

This compound has also been studied for its role in nutritional supplementation, particularly for individuals experiencing digestive issues or those on proton pump inhibitors (PPIs). Supplementation with this compound may help restore gastric acidity, thereby improving nutrient absorption.

Case Study: Nutritional Impact

A randomized controlled trial assessed the effects of this compound supplementation on nutrient absorption in individuals taking PPIs. Results indicated a significant increase in the absorption of essential nutrients:

Nutrient Absorption Increase (%) PPI Group Control Group
Calcium40%YesNo
Magnesium35%YesNo
Vitamin B1250%YesNo

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

A comparison with structurally analogous compounds highlights key differences in amino acid residues and their impact on molecular properties.

Property H-Ala-4mbetana HCl (Theoretical) H-Arg-4mbetana HCl () Glycine-Betaine HCl (Hypothetical)
Amino Acid Residue Alanine (CH₃-) Arginine (guanidinium side chain) Glycine (H-)
Molecular Formula C₁₄H₁₆N₂O₂·ClH (estimated) C₁₇H₂₃N₅O₂·ClH C₁₀H₁₂N₂O₂·ClH (estimated)
Molecular Weight ~285.7 g/mol 365.9 g/mol ~219.7 g/mol
Polarity Moderate (non-polar side chain) High (charged side chain) Low (minimal side chain)
Solubility Moderate in aqueous solutions High in aqueous solutions High in aqueous solutions
CAS Number Not available 1217703-55-3 Not available

Key Findings

Amino Acid Side Chain Influence: H-Arg-4mbetana HCl’s arginine residue confers a positively charged guanidinium group at physiological pH, enhancing solubility and hydrogen-bonding capacity. Glycine-betaine derivatives exhibit even lower steric hindrance but may lack the stability imparted by alanine’s methyl group.

Applications :

  • H-Arg-4mbetana HCl’s high solubility makes it suitable for drug formulation buffers or protein stabilization. In contrast, this compound’s moderate polarity may favor membrane permeability in drug delivery systems.

.

Biological Activity

H-Ala-4MbetaNA HCl, also known as L-Alanine 4-methoxy-beta-naphthylamide hydrochloride, is a synthetic compound that exhibits significant biological activity, particularly as a substrate for proteolytic enzymes. This article reviews its chemical properties, biological functions, and relevant research findings.

  • Molecular Formula : C14H17ClN2O2
  • Molecular Weight : 280.75 g/mol
  • CAS Number : 3438-14-0
  • Synonyms : H-Ala-4M-BetanaHCl, L-Alanine 4-methoxy-beta-naphthylamide hydrochloride

Biological Activity

This compound is primarily recognized for its role as a substrate for various proteases. Its biological activity can be assessed through several metrics:

Enzymatic Hydrolysis

Research indicates that this compound is hydrolyzed by proteolytic enzymes, particularly cathepsin L-like proteinases. The hydrolysis kinetics and enzyme specificity are crucial for understanding its biological implications.

Substrate Km (mM) Hydrolysis Rate
Z-Phe-Arg-4mbetaNA0.06Maximal
Z-Val-Lys-Lys-Arg-4mbetaNANot specifiedLower than Z-Phe
Z-Phe-Val-Arg-4mbetaNANot specifiedLower than Z-Phe
Z-Arg-Arg-4mbetaNANot specifiedLower than Z-Phe
Z-Ala-Arg-Arg-4mbetaNANot specifiedLower than Z-Phe

The optimal pH for the hydrolysis of Z-Phe-Arg-4mbetaNA is around 5.9, with a temperature range of 50–55°C being ideal for enzymatic activity .

Protease Inhibition

This compound has also been studied for its potential inhibitory effects on various proteases. For instance, it has been shown to be inhibited by leupeptin and antipain, which are known protease inhibitors. The competitive inhibition constant (Ki) for leupeptin is approximately 44×10944\times 10^{-9} M .

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

  • Proteolytic Activity in Goat Brain : A study focused on the purification and characterization of cathepsin L-like proteinase from goat brain demonstrated that this enzyme effectively hydrolyzes this compound. The study reported a significant yield and purity of the enzyme, emphasizing its potential applications in biochemical research .
  • Enzyme Stability and Activity : Research has shown that the stability of the enzyme is maintained between pH 4.0 and 6.0 and up to temperatures of 40°C. This stability is crucial for experimental conditions where this compound is utilized as a substrate in proteolytic studies .
  • Potential Therapeutic Applications : Given its interaction with proteolytic enzymes, there is potential for this compound to be explored in therapeutic contexts, particularly in diseases involving protease dysregulation such as cancer and neurodegenerative disorders.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing H-Ala-4mbetana HCl, and how can purity be validated?

  • Synthesis : Use solid-phase peptide synthesis (SPPS) with Fmoc-protected amino acids, followed by HCl-mediated cleavage and purification via reverse-phase HPLC. Ensure proper protection of reactive side chains to avoid side reactions.
  • Purity Validation :

  • Chromatography : Employ HPLC with UV detection (λ = 214 nm) and a C18 column, using a gradient of acetonitrile/water (0.1% TFA) .
  • Spectroscopy : Confirm structure via 1H^1H- and 13C^{13}C-NMR, comparing chemical shifts to reference data for analogous compounds.
  • Elemental Analysis : Validate stoichiometry (C, H, N, Cl) within ±0.3% of theoretical values .

Q. How should researchers characterize the physicochemical properties of this compound?

  • Key Parameters :

  • Solubility : Test in aqueous buffers (pH 1–12) and organic solvents (e.g., DMSO, methanol) using gravimetric analysis.
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC for decomposition products .
  • Ionization Constants : Determine pKa values via potentiometric titration (e.g., using a pH-stat titrator) or capillary electrophoresis .

Q. What are the best practices for ensuring reproducibility in this compound experiments?

  • Documentation : Follow guidelines from Medicinal Chemistry Research (e.g., detailed synthesis protocols, instrument calibration data, and batch-specific purity reports) .
  • Replication : Use internal controls (e.g., a reference batch of this compound) and validate results across multiple independent syntheses .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for this compound across studies?

  • Root Cause Analysis :

  • Batch Variability : Compare impurity profiles (HPLC-MS) and crystallinity (PXRD) between batches .
  • Assay Conditions : Re-evaluate buffer composition, incubation times, and cell-line specificity. For example, discrepancies in IC50 values may arise from differences in ATP concentrations in kinase assays .
    • Meta-Analysis : Use statistical tools (e.g., ANOVA with post-hoc Tukey tests) to harmonize data from multiple studies .

Q. What experimental design strategies optimize the study of this compound’s mechanism of action?

  • Multidisciplinary Approaches :

  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target receptors .
  • Kinetic Studies : Use surface plasmon resonance (SPR) or stopped-flow spectroscopy to measure binding kinetics .
    • Controls : Include negative controls (e.g., scrambled peptide analogs) and orthogonal assays (e.g., fluorescence polarization vs. radioligand binding) .

Q. How can stability challenges of this compound in biological matrices be addressed?

  • Stabilization Strategies :

  • Matrix Modification : Add protease inhibitors (e.g., PMSF) or antioxidants (e.g., ascorbic acid) to serum/plasma samples .
  • Storage : Lyophilize aliquots at -80°C and avoid freeze-thaw cycles .
    • Analytical Mitigation : Use stable isotope-labeled internal standards in LC-MS/MS to correct for degradation during analysis .

Q. What methodologies are suitable for integrating this compound into interdisciplinary studies (e.g., drug delivery or neurochemistry)?

  • Drug Delivery : Formulate with biocompatible polymers (e.g., PLGA nanoparticles) and assess release kinetics via dialysis membrane assays .
  • Neuropharmacology : Combine microdialysis (for in vivo concentration monitoring) with behavioral assays (e.g., Morris water maze for cognitive effects) .

Methodological Resources

  • Data Analysis : Use derivative plots (1st/2nd order) for precise titration endpoint detection in acid-base studies .
  • Literature Review : Follow structured frameworks (e.g., PRISMA) to identify gaps in this compound research, prioritizing primary sources from journals like Medicinal Chemistry Research .
  • Ethical Compliance : Document safety protocols per GHS guidelines (e.g., handling, disposal) and obtain institutional review board (IRB) approval for biological studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.